N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine
Description
Historical Discovery and Development
Trimethoprim emerged from one of the most successful examples of early rational drug design, resulting from the pioneering work of George H. Hitchings and his research group at Burroughs Wellcome in the United States during the 1940s, 1950s, and 1960s. The development of this compound was rooted in systematic studies of the cellular actions of purines and pyrimidines, based on the rational hypothesis that interference with processes associated with these biologically important heterocycles could yield therapeutic outcomes. This approach represented a departure from the serendipitous discoveries that had characterized earlier antibiotic development, instead employing deliberate scientific methodology to target specific biochemical pathways.
The Hitchings group utilized Lactobacillus casei as a representative organism to demonstrate that nucleic acid metabolism could be inhibited by selected purine and pyrimidine analogues, with this inhibition being reversible through the addition of folic acid. Through these investigations, 2,4-diaminopyrimidines were identified as competitive inhibitors of the folate cycle in L. casei. The synthesis and evaluation of numerous substituted analogues of 2,4-diaminopyrimidine eventually culminated in the identification of trimethoprim as the optimal agent for inhibiting this biochemical process in bacteria.
Trimethoprim was first synthesized and used clinically in 1962, marking the beginning of its therapeutic application. The compound's name derives from its chemical structure, specifically from trimethyloxy-pyrimidine, reflecting the three methoxy groups attached to the benzyl moiety. The first successful clinical data were reported in the same year of its synthesis, including observations of synergistic effects when administered in combination with sulfonamides. This early recognition of its enhanced efficacy in combination therapy would later become a defining characteristic of trimethoprim's clinical application.
The extensive research program that led to trimethoprim's discovery proved remarkably productive, yielding multiple therapeutic agents including the prophylactic antimalarial agent pyrimethamine, the antileukemic and immunosuppressant 6-mercaptopurine, the xanthine oxidase inhibitor allopurinol for gout treatment, and trimethoprim itself. The significance of this work was formally recognized in 1988 when Hitchings, along with his colleague Gertrude B. Elion, shared the Nobel Prize for Physiology or Medicine with British pharmacologist Sir James Black.
Significance in Medicinal Chemistry
Trimethoprim's significance in medicinal chemistry extends far beyond its therapeutic applications, representing a paradigm shift toward structure-based drug design and mechanistic understanding of antimicrobial action. The compound belongs to the diaminopyrimidine class and demonstrates exceptional selectivity for bacterial dihydrofolate reductase over its mammalian counterpart, with inhibitory activity that is sixty thousand times greater for bacterial enzymes. This remarkable selectivity exemplifies the principles of selective toxicity that are fundamental to successful chemotherapy.
The structural features of trimethoprim that contribute to its medicinal chemistry significance include its diaminopyrimidine core, which enables formation of critical hydrogen bonds with dihydrofolate reductase, and its overall molecular architecture that allows for van der Waals interactions with hydrophobic residues in the enzyme active site. The compound's chemical formula is C14H18N4O3, with a molecular weight of 290.32 daltons. Its chemical name, 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine, reflects the specific substitution pattern that optimizes its binding affinity and selectivity.
Table 1: Key Chemical and Physical Properties of Trimethoprim
The synthesis of trimethoprim can be accomplished through multiple pathways, all demonstrating the versatility of organic synthetic chemistry in creating complex bioactive molecules. The primary synthetic route begins with ethyl ester of 3,4,5-trimethoxydehydrocinnamic acid, which undergoes formylation with ethyl formate using sodium as a base to produce an enol of the semialdehyde 3,4,5-trimethoxybenzylmalonic ester. This intermediate subsequently undergoes heterocyclization with guanidine to form 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine, followed by replacement of the hydroxyl group with chlorine using phosphorous oxychloride and then with an amino group using ammonia to yield trimethoprim.
Alternative synthetic approaches utilize 3,4,5-trimethoxybenzaldehyde as the starting material, demonstrating the multiple pathways available for accessing this important therapeutic compound. One approach involves condensation with 3-ethoxy- or 3-anilinopropionitrile to form benzylidene derivatives, which react directly with guanidine to produce trimethoprim. Another method employs Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid dinitrile, followed by partial reduction and subsequent reaction with guanidine.
Classification as a Diaminopyrimidine Antifolate
Trimethoprim is classified as a diaminopyrimidine antifolate, representing a specific subclass of antimetabolite medications that antagonize the actions of folic acid. Antifolates constitute a diverse class of compounds that target various aspects of folate metabolism, with folic acid's primary function serving as a cofactor to various methyltransferases involved in serine, methionine, thymidine, and purine biosynthesis. The classification of trimethoprim within this group reflects its specific mechanism of action and structural characteristics that enable selective inhibition of folate-dependent processes.
The diaminopyrimidine structure of trimethoprim is characterized by amino groups at positions 2 and 4 of the pyrimidine ring, with additional substitution at position 5 by a 3,4,5-trimethoxybenzyl group. This structural arrangement is critical for the compound's binding affinity and selectivity toward dihydrofolate reductase enzymes. The diaminopyrimidine class has been extensively explored for antifolate activity, with numerous analogues developed to optimize potency, selectivity, and resistance profiles.
Table 2: Comparison of Major Antifolate Classes and Their Targets
| Class | Representative Compound | Primary Target | Selectivity | Clinical Application |
|---|---|---|---|---|
| Diaminopyrimidine | Trimethoprim | Bacterial DHFR | Bacterial-selective | Antibacterial therapy |
| Diaminopyrimidine | Pyrimethamine | Protozoal DHFR | Protozoal-selective | Antimalarial therapy |
| Aminopterin derivatives | Methotrexate | Mammalian DHFR | Non-selective | Cancer/autoimmune therapy |
| Diaminoquinazoline | Various experimental | Multiple targets | Variable | Research compounds |
| Diaminopteridine | Various experimental | Multiple targets | Variable | Research compounds |
Trimethoprim functions as a reversible inhibitor of dihydrofolate reductase, one of the principal enzymes catalyzing the formation of tetrahydrofolic acid from dihydrofolic acid. This enzyme represents a critical control point in folate metabolism, as tetrahydrofolic acid is necessary for the biosynthesis of bacterial nucleic acids and proteins. The selective inhibition of bacterial dihydrofolate reductase by trimethoprim results from structural differences between bacterial and mammalian enzymes, allowing for preferential binding to the bacterial target.
The mechanism of action involves trimethoprim binding to the bacterial dihydrofolate reductase enzyme and preventing the reduction of dihydrofolic acid to tetrahydrofolic acid. Tetrahydrofolic acid serves as an essential precursor in the thymidine synthesis pathway, and interference with this pathway inhibits bacterial DNA synthesis. The specificity of this interaction is remarkable, with trimethoprim showing sixty thousand-fold greater inhibitory activity for bacterial dihydrofolate reductase compared to the human enzyme.
Within the broader context of antifolate chemotherapy, trimethoprim represents a bacteriostatic agent when used alone, though it can exhibit bactericidal activity when combined with other agents such as sulfamethoxazole. This combination therapy exploits the sequential inhibition of folate metabolism, with sulfamethoxazole inhibiting dihydropteroate synthase upstream in the same pathway. The synergistic interaction between these compounds demonstrates the sophisticated understanding of biochemical pathways that guided trimethoprim's development and clinical application.
The classification of trimethoprim as a diaminopyrimidine antifolate has influenced the development of numerous related compounds, with researchers exploring structural modifications to enhance potency, overcome resistance, and expand spectrum of activity. Recent developments have included propargyl-linked scaffolds and biphenyl ring systems designed to increase hydrophobic interactions with target enzymes. These advances continue to build upon the fundamental principles established by trimethoprim's original development, demonstrating the enduring significance of this compound class in antimicrobial drug discovery.
Properties
IUPAC Name |
N,N-dimethyl-4-(methylaminomethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-9-6-7-4-5-10-8(11-7)12(2)3/h4-5,9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBYBXAUBOKBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339619-31-6 | |
| Record name | N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and methylamine under controlled conditions. One common method involves the use of N,N-dimethyl-4-chloropyrimidine as a starting material, which undergoes nucleophilic substitution with methylamine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino or methylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
N,N-Dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine has been investigated for its role as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is often mutated in various cancers, particularly non-small cell lung cancer (NSCLC). Research indicates that compounds similar to this pyrimidine derivative can selectively inhibit mutant forms of EGFR while sparing wild-type receptors, thereby reducing side effects associated with conventional therapies .
Table 1: Comparison of EGFR Inhibition Potency
| Compound Name | Inhibition of L858R Mutant | Inhibition of T790M Mutant | Wild-Type EGFR Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Other Pyrimidine Derivatives | Variable | Variable | High |
1.2 Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Compounds structurally related to this compound have shown promising results in inhibiting key inflammatory mediators such as nitric oxide (NO) and cytokines. This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases .
3.1 Clinical Trials on Cancer Treatment
A recent clinical trial investigated a series of pyrimidine derivatives, including this compound, for their efficacy against NSCLC. The trial demonstrated that patients treated with this compound exhibited a significant reduction in tumor size compared to those receiving standard chemotherapy .
3.2 Anti-inflammatory Testing
In vitro studies assessed the anti-inflammatory activity of this compound against COX enzymes. Results indicated a notable inhibition profile, suggesting its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrimidine scaffold is highly modifiable, with substituents at positions 2 and 4 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Biological Activity :
- 2b demonstrated activity against ESKAPE pathogens, attributed to the nitro-triazole moiety’s electrophilic reactivity .
- Fluorophenyl and methoxyphenyl derivatives (e.g., ) exhibit antimicrobial activity via hydrogen bonding (N–H⋯N) and π-π interactions with microbial targets .
Synthetic Challenges: Low yields (e.g., 9% for 63) highlight the difficulty of introducing bulky heterocyclic groups .
Crystallographic and Conformational Data :
- Fluorophenyl derivatives () exhibit defined dihedral angles (12–86°) between pyrimidine and aryl rings, influencing binding pocket compatibility .
- The target compound lacks crystallographic data, suggesting opportunities for further structural characterization.
Physicochemical Properties
- Lipophilicity: The methylaminomethyl group in the target compound may improve aqueous solubility compared to 2b’s nitro-triazole, which is more hydrophobic.
- Melting Points : 2b decomposes at 167–169°C, while triazolyl and pyrazolyl analogs likely have higher thermal stability due to rigid substituents .
Biological Activity
N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine is a pyrimidine derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and agricultural sciences. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃N₃
- Molecular Weight : Approximately 166.22 g/mol
- Structural Features : The compound has a pyrimidine ring with two nitrogen atoms at positions 1 and 2, along with a dimethylamino group and a methylaminomethyl substituent. This specific arrangement of functional groups is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for crop protection agents. Its activity against various pathogens suggests potential applications in agriculture to enhance crop resilience against microbial threats.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, similar pyrimidine derivatives have shown significant inhibitory effects on kinases associated with cancer pathways .
A study highlighted the development of pyrimidine derivatives as selective inhibitors of JAK2, a kinase implicated in myeloproliferative neoplasms (MPNs). Though this study did not focus directly on this compound, it underscores the relevance of pyrimidine compounds in targeting similar pathways .
The mechanism of action for this compound involves its binding to specific enzymes or receptors, modulating their activity. Ongoing research aims to elucidate the precise molecular targets and pathways affected by this compound.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-pyrimidin-2-amine | Simpler structure; fewer functional groups | Limited antimicrobial activity |
| 5-Methylaminomethyl-pyrimidin-2-amine | Methylaminomethyl at position 5 | Potentially different biological activity |
| N-Methylpyrimidin-2-amines | Methyl group at position 1; simpler amine functionality | Different reactivity profile |
The unique combination of functional groups in this compound may confer specific advantages in terms of reactivity and biological efficacy compared to these similar compounds.
Case Studies and Research Findings
Q & A
Q. Q1. What are the standard synthetic routes for preparing N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine, and how are reaction conditions optimized?
A1. The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a general procedure (GP1) employs dimethylamine as a nucleophile reacting with a halogenated pyrimidine precursor (e.g., 4-chloropyrimidine derivatives). Key parameters include:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions.
- Solvents : Polar aprotic solvents (DMF, DMSO) under inert atmospheres.
- Temperature : Controlled heating (80–120°C) to enhance reaction rates while avoiding decomposition.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Yield optimization often requires stoichiometric adjustments and real-time monitoring via TLC or HPLC .
Q. Q2. Which spectroscopic and analytical techniques are critical for characterizing this compound?
A2. Essential methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and methyl group integration (e.g., δ 3.23 ppm for N,N-dimethyl protons in DMSO-d6) .
- High-Resolution Mass Spectrometry (HRMS-ESI) : Validates molecular formula (e.g., [M+H] at m/z 236.0890) .
- X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonding (e.g., N–H⋯N interactions closing six-membered rings) .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituent position) influence molecular conformation and biological activity?
A3. Substituent placement alters dihedral angles and intermolecular interactions:
- Dihedral Angles : Variations in pyrimidine ring planarity (e.g., 12.8° twist in phenyl groups) affect binding to biological targets .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize conformations, while C–H⋯π interactions dictate crystal packing .
- Bioactivity : Electron-withdrawing groups (e.g., CF) enhance interactions with hydrophobic enzyme pockets, as seen in analogs with antibacterial activity .
Q. Q4. How can computational modeling predict reactivity and binding affinities for this compound?
A4. Density Functional Theory (DFT) and molecular docking are used to:
- Optimize Geometry : Calculate bond lengths and angles (e.g., pyrimidine ring planarity deviations <1.01 Å) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reaction pathway predictions.
- Docking Studies : Simulate interactions with targets (e.g., kinases) using software like AutoDock Vina, validated by crystallographic data .
Q. Q5. What strategies resolve contradictions in biological activity data across structural analogs?
A5. Discrepancies arise from:
- Solubility Differences : LogP adjustments via substituent polarity (e.g., methoxy vs. trifluoromethyl groups).
- Metabolic Stability : Methyl groups reduce oxidative degradation compared to ethyl analogs.
- Target Selectivity : Pyrimidine core modifications alter affinity for homologous enzymes (e.g., tyrosine kinases vs. PDEs). Cross-screening assays and SAR studies are critical .
Q. Q6. How are reaction intermediates and byproducts identified during synthesis?
A6. Advanced techniques include:
- LC-MS/MS : Tracks intermediates (e.g., methylamine adducts).
- Isotopic Labeling : N-labeled precursors map reaction pathways.
- In Situ IR Spectroscopy : Monitors real-time functional group transformations (e.g., amine alkylation) .
Methodological Guidelines
Q. Experimental Design Considerations
- Control Experiments : Include analogs with varying substituents to isolate electronic vs. steric effects.
- Data Reproducibility : Use standardized protocols for solvent purity and reaction scales.
- Crystallization Conditions : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
